molecular formula C11H15BrS B1314134 Benzene, 1-bromo-4-(pentylthio)- CAS No. 139996-18-2

Benzene, 1-bromo-4-(pentylthio)-

Cat. No. B1314134
M. Wt: 259.21 g/mol
InChI Key: RUVIDSKMOUKFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzene, 1-bromo-4-(pentylthio)-” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis in Liquid Crystal Intermediates

Benzene, 1-bromo-4-(pentylthio)-, is primarily used in the synthesis of liquid crystal intermediates. Feng Bo-cheng, Pan Peng-yong, and Tang Lin-sheng (2004) conducted a study on the synthesis of 1-bromo-4-n-pentyl benzene using bromobenzene, n-pentoyl chloride, and hydrazine hydrate. The process involves Friedel-Crafts reaction and Wolff-Kishner-Huang reduction, with the final yield of 1-bromo-4-n-pentyl benzene being about 40%, and a purity of 99.3% (Feng Bo-cheng, Pan Peng-yong, & Tang Lin-sheng, 2004).

Role in Steric Hindrance Studies

The compound has been used in the study of steric hindrance in aryl bromides. B. R. Steele, M. Micha‐Screttas, and C. Screttas (2004) reported the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, showing the presence of rotational isomers and the conversion of this aryl bromide to the corresponding aryllithium (B. R. Steele, M. Micha‐Screttas, & C. Screttas, 2004).

Application in Fluorescence Studies

Liang Zuo-qi (2015) synthesized 1-Bromo-4-(2,2-diphenylvinyl) benzene, a derivative, and investigated its photoluminescence properties in solution and solid state. The compound exhibited aggregation-induced emission (AIE) peculiarity, with significant differences in fluorescence intensity between solution and solid states (Liang Zuo-qi, 2015).

Involvement in Metallation Reactions

M. Cabiddu, S. Cabiddu, Enzo Cadoni, S. D. Montis, C. Fattuoni, and S. Melis (2004) described the metallation reaction of bromo(alkylthio)benzenes, showing the complementarity of these reactions with the metal–hydrogen exchange reaction. This process leads to various substituted products, demonstrating the chemical versatility of these compounds (M. Cabiddu et al., 2004).

Use in Organic Synthesis and Characterization

S. Patil, Chananate Uthaisar, V. Barone, and B. Fahlman (2012) conducted a study on the synthesis, characterization, and ab initio calculations of 1-bromo-4-(3,7-dimethyloctyl)benzene. This compound is a precursor for the synthesis of graphene nanoribbons, demonstrating its importance in advanced material synthesis (S. Patil et al., 2012).

properties

IUPAC Name

1-bromo-4-pentylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrS/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVIDSKMOUKFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501203
Record name 1-Bromo-4-(pentylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-bromo-4-(pentylthio)-

CAS RN

139996-18-2
Record name 1-Bromo-4-(pentylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-bromothiophenol (30 g), pentyl bromide (26.4 g), sodium hydroxide (6.67 g) and water (30 ml) was heated at 90° C. and stirred for 48 hrs. The mixture was then poured into water, extracted with petroleum spirit, dried and distilled (bp 96° C. at 0.11 mmHG). Yield 27.3 g.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
6.67 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1-bromo-4-(pentylthio)-
Reactant of Route 2
Reactant of Route 2
Benzene, 1-bromo-4-(pentylthio)-
Reactant of Route 3
Reactant of Route 3
Benzene, 1-bromo-4-(pentylthio)-
Reactant of Route 4
Reactant of Route 4
Benzene, 1-bromo-4-(pentylthio)-
Reactant of Route 5
Reactant of Route 5
Benzene, 1-bromo-4-(pentylthio)-
Reactant of Route 6
Reactant of Route 6
Benzene, 1-bromo-4-(pentylthio)-

Citations

For This Compound
4
Citations
H Chihara, N Nakamura - Substances Containing C10H16… Zn, 2010 - Springer
4.2 Substance Name Index Page 1 4.2 Substance Name Index 1 Landolt-Börnstein DOI: 10.1007/978-3-642-02943-1_5 New Series III/48B ©Springer-Verlag Berlin Heidelberg 2010 …
Number of citations: 4 link.springer.com
H Chihara, N Nakamura - Nuclear Quadrupole Resonance Spectroscopy …, 1997 - Springer
Subst. Formula (Modification) Nucl. Meth. [MHz 1 QCC v Rem. Ref. No. [MHz] 27 BrK03 Br-79 Br-81 28 Br-K04 Br-81 29 BrLi.C2H5N Page 1 Subst. Formula (Modification) Nucl. Meth. […
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclear Quadrupole Resonance Spectroscopy …, 1997 - Springer
4.2 Substance name index; Acetamide - Copper, pp. 380-391 Page 1 4.2 Substance Name Index Not only the substance names in the Frequency Tables in Chapter 3 but also all the …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Substances Containing C10H16… Zn, 2010 - Springer
NQRS Data for C11H15BrS (Subst. No. 1303) Page 1 Nuclear Quadrupole Resonance Spectroscopy Data 1 Landolt-Börnstein DOI: 10.1007/978-3-642-02943-1_38 New Series III/48B …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.